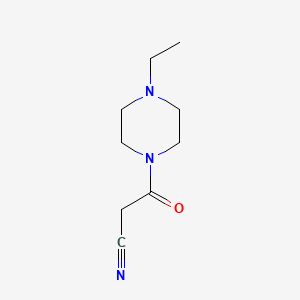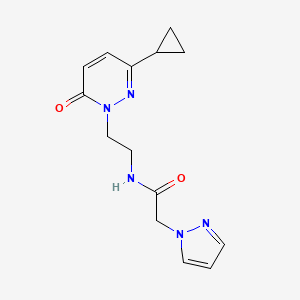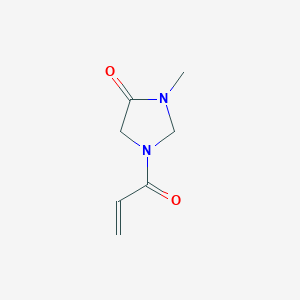
4-(1H-pyrrol-1-yl)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(1H-pyrrol-1-yl)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzamide is a complex organic compound that features a pyrrole ring, a thiophene ring, and a pyrazine ring, all connected through a benzamide structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-pyrrol-1-yl)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzamide core, followed by the introduction of the pyrrole and thiophene rings through nucleophilic substitution reactions. The pyrazine ring can be introduced via a cyclization reaction. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability. This includes using continuous flow reactors to improve reaction efficiency and yield. The use of automated systems for reagent addition and temperature control can also enhance the reproducibility and safety of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
4-(1H-pyrrol-1-yl)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the benzamide core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydride (NaH) in DMF for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Wissenschaftliche Forschungsanwendungen
4-(1H-pyrrol-1-yl)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as organic semiconductors or photovoltaic cells.
Wirkmechanismus
The mechanism of action of 4-(1H-pyrrol-1-yl)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. The pathways involved can include signal transduction pathways, where the compound modulates the activity of kinases or other signaling proteins.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(1H-pyrrol-1-yl)-N-(2-pyridyl)benzamide
- 4-(1H-pyrrol-1-yl)-N-(3-thiophenyl)benzamide
- 4-(1H-pyrrol-1-yl)-N-(2-pyrazinyl)benzamide
Uniqueness
4-(1H-pyrrol-1-yl)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzamide is unique due to the combination of its pyrrole, thiophene, and pyrazine rings, which confer distinct electronic and steric properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Eigenschaften
IUPAC Name |
4-pyrrol-1-yl-N-[(3-thiophen-2-ylpyrazin-2-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4OS/c25-20(15-5-7-16(8-6-15)24-11-1-2-12-24)23-14-17-19(22-10-9-21-17)18-4-3-13-26-18/h1-13H,14H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDXNCYYKOGVKEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=CC=C(C=C2)C(=O)NCC3=NC=CN=C3C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[1-(3-Methylpyrazin-2-yl)azetidin-3-yl]methyl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2683187.png)


![4-((2-methylpiperidin-1-yl)sulfonyl)-N-(naphtho[2,1-d]thiazol-2-yl)benzamide](/img/structure/B2683191.png)

![N-([2,3'-bifuran]-5-ylmethyl)-9H-xanthene-9-carboxamide](/img/structure/B2683193.png)
![tert-butyl 4-({[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]carbamoyl}methyl)piperidine-1-carboxylate](/img/structure/B2683194.png)
![2-((3-(4-methoxyphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2683195.png)
![2-amino-4-(3-fluorophenyl)-7-methyl-5-oxo-6-((tetrahydrofuran-2-yl)methyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2683196.png)


![(E)-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyano-3-(5-phenyl-1H-pyrazol-4-yl)prop-2-enamide](/img/structure/B2683203.png)
![(E)-2-amino-1-((2-methylbenzylidene)amino)-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2683204.png)
